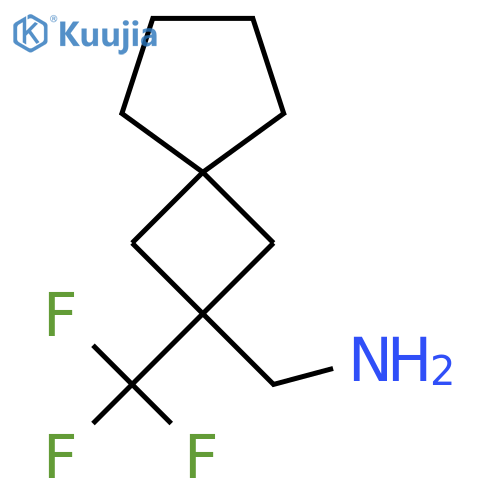Cas no 2172497-27-5 (2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine)

2172497-27-5 structure
商品名:2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine
2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine
- EN300-1695935
- 2172497-27-5
- [2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine
-
- インチ: 1S/C10H16F3N/c11-10(12,13)9(7-14)5-8(6-9)3-1-2-4-8/h1-7,14H2
- InChIKey: PWTDHLDRRGUQIU-UHFFFAOYSA-N
- ほほえんだ: FC(C1(CN)CC2(CCCC2)C1)(F)F
計算された属性
- せいみつぶんしりょう: 207.12348400g/mol
- どういたいしつりょう: 207.12348400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26Ų
2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1695935-0.1g |
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine |
2172497-27-5 | 0.1g |
$5463.0 | 2023-09-20 | ||
| Enamine | EN300-1695935-0.25g |
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine |
2172497-27-5 | 0.25g |
$5712.0 | 2023-09-20 | ||
| Enamine | EN300-1695935-0.5g |
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine |
2172497-27-5 | 0.5g |
$5960.0 | 2023-09-20 | ||
| Enamine | EN300-1695935-1.0g |
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine |
2172497-27-5 | 1g |
$6209.0 | 2023-05-27 | ||
| Enamine | EN300-1695935-1g |
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine |
2172497-27-5 | 1g |
$6209.0 | 2023-09-20 | ||
| Enamine | EN300-1695935-0.05g |
[2-(trifluoromethyl)spiro[3.4]octan-2-yl]methanamine |
2172497-27-5 | 0.05g |
$5215.0 | 2023-09-20 |
2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
2172497-27-5 (2-(trifluoromethyl)spiro3.4octan-2-ylmethanamine) 関連製品
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
